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Compound of Interest

Compound Name: Spiro-NPB

Cat. No.: B1394941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Spiro-NPB (N,N'-bis(1-naphthalenyl)-N,N'-bis-phenyl-(1,1'-biphenyl)-4,4'-diamine, with a

spirobifluorene core) is a widely utilized hole transporting material (HTM) in organic light-

emitting diodes (OLEDs) and other organic electronic devices. Its high thermal stability and

amorphous nature contribute to the longevity and efficiency of these devices. The charge

carrier mobility, a critical parameter, directly influences device performance by governing the

speed at which charges move through the material. Accurate and reproducible measurement of

hole mobility in Spiro-NPB is therefore essential for material characterization, device modeling,

and the development of new and improved organic semiconductors.

This document provides detailed application notes and protocols for the experimental

determination of hole mobility in Spiro-NPB thin films using two common techniques: Time-of-

Flight (TOF) and Space-Charge-Limited Current (SCLC).

Principle of Mobility Measurement Techniques
Time-of-Flight (TOF): The TOF method directly measures the transit time of a sheet of

photogenerated charge carriers across a thin film of the organic semiconductor under an

applied electric field. A short pulse of light, strongly absorbed by the material, creates electron-

hole pairs near a semi-transparent electrode. Depending on the polarity of the applied voltage,

either holes or electrons are drawn across the film. The resulting transient photocurrent is
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monitored with an oscilloscope. The transit time (t_T) is determined from the shape of the

photocurrent decay, and the mobility (µ) is calculated using the following equation:

µ = L² / (V * t_T)

where L is the thickness of the organic film and V is the applied voltage.

Space-Charge-Limited Current (SCLC): The SCLC method analyzes the current-voltage (J-V)

characteristics of a single-carrier device. At a sufficiently high voltage, the injected charge

density exceeds the intrinsic charge density, and the current becomes limited by the space

charge of the injected carriers. In the trap-free SCLC regime, the current density (J) is

described by the Mott-Gurney law:

J = (9/8) * ε₀ * ε_r * µ * (V²/L³)

where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, µ is the

charge carrier mobility, V is the applied voltage, and L is the film thickness. By plotting J vs. V²

on a log-log scale, the mobility can be extracted from the slope of the linear region.

Data Presentation
Table 1: Hole Mobility of Spiro-NPB and Related Compounds
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Material
Measureme
nt
Technique

Mobility
(cm²/Vs)

Electric
Field (V/cm)

Temperatur
e (K)

Notes

Spiro-NPB SCLC 3.3 x 10⁻⁷ Not specified
Room

Temperature

Compared to

1.32 x 10⁻⁷

cm²/Vs for a

non-spiro

NPB

derivative.[1]

Spiro-TAD SCLC 2-8 x 10⁻⁴ Not specified
Room

Temperature

Good hole

mobility noted

for this

related spiro

compound.

Spiro-

OMeTAD
SCLC

~10⁻⁵

(pristine)
Not specified

Room

Temperature

Low intrinsic

hole mobility.

[1]

Spiro-

OMeTAD
SCLC

2.1 x 10⁻⁵

(pristine)
Not specified

Room

Temperature

Spiro-

OMeTAD
SCLC 4.71 x 10⁻⁴ Not specified

Room

Temperature

NPB TOF (3-6) x 10⁻⁴
4 x 10⁴ - 4 x

10⁵
290

Pristine NPB

film.

NPB SCLC
1.63 x 10⁻⁵

(50 nm film)
1 x 10⁵

Room

Temperature

Mobility is

thickness-

dependent.[2]

NPB SCLC

7.64 x 10⁻⁴

(1000 nm

film)

1 x 10⁵
Room

Temperature

Mobility is

thickness-

dependent.[2]
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Protocol 1: Time-of-Flight (TOF) Measurement
1. Sample Preparation:

Substrate: Use pre-cleaned Indium Tin Oxide (ITO) coated glass substrates.

Organic Layer Deposition: Deposit a thin film of Spiro-NPB (typically 1-5 µm for clear transit

time observation) onto the ITO substrate via thermal evaporation in a high vacuum chamber

(pressure < 10⁻⁶ Torr). The deposition rate should be maintained at 1-2 Å/s to ensure a

uniform and amorphous film.

Top Electrode: Deposit a semi-transparent top electrode (e.g., 20 nm of aluminum or gold)

onto the Spiro-NPB film through a shadow mask to define the active area of the device. The

semi-transparent nature allows for the laser pulse to penetrate and generate charge carriers

near the electrode.

Thickness Measurement: Accurately measure the thickness of the Spiro-NPB film using a

profilometer or ellipsometry.

2. TOF Measurement Setup:

Light Source: A pulsed nitrogen laser (λ = 337 nm) with a short pulse duration (e.g., < 5 ns) is

suitable for exciting Spiro-NPB. The laser fluence should be kept low to avoid space-charge

effects from a high density of photogenerated carriers.

Electrical Circuit: The sample is placed in a circuit with a DC voltage source and a series

resistor (typically 50 Ω to match the oscilloscope impedance). The voltage across the series

resistor is measured by a fast digital oscilloscope (bandwidth > 100 MHz).

Measurement Environment: The measurement should be performed in an inert atmosphere

(e.g., nitrogen or argon) or vacuum to prevent degradation of the organic material.

Temperature control of the sample stage is desirable for temperature-dependent mobility

studies.

3. Data Acquisition and Analysis:

Apply a DC voltage across the sample.
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Trigger a single laser pulse to illuminate the semi-transparent electrode.

Record the transient photocurrent on the oscilloscope.

The transit time (t_T) is typically identified as the "knee" or inflection point in the photocurrent

transient when plotted on a log-log scale.

Calculate the hole mobility using the equation: µ = L² / (V * t_T).

Repeat the measurement at various applied voltages to study the electric field dependence

of the mobility.

Protocol 2: Space-Charge-Limited Current (SCLC)
Measurement
1. Device Fabrication:

Device Structure: A hole-only device structure is required. A typical structure is ITO / Hole

Injection Layer (HIL) / Spiro-NPB / High Work Function Metal (e.g., Au or Al).

Hole Injection Layer (HIL): A thin layer of a material with a high work function, such as

Molybdenum Oxide (MoO₃) or PEDOT:PSS, is deposited on the ITO to ensure efficient

(Ohmic) hole injection into the Spiro-NPB layer.

Spiro-NPB Layer: Deposit the Spiro-NPB layer (typically 100-500 nm thick) via thermal

evaporation.

Top Electrode: Deposit a high work function metal electrode (e.g., 100 nm of Gold or

Aluminum) to complete the device.

2. SCLC Measurement:

Instrumentation: A source-measure unit (SMU) is used to apply a voltage sweep and

measure the resulting current.

Measurement Conditions: The J-V characteristics are measured in the dark and in an inert

atmosphere.
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Voltage Sweep: Apply a voltage sweep from 0 V to a voltage high enough to clearly observe

the SCLC regime (typically 10-20 V, depending on the film thickness).

3. Data Analysis:

Plot the measured current density (J) versus the applied voltage (V) on a log-log scale.

Identify the different conduction regimes: Ohmic region (J ∝ V) at low voltages and the SCLC

region (J ∝ V²) at higher voltages.

In the SCLC region, the data should follow a linear relationship with a slope of approximately

2.

Fit the Mott-Gurney equation to the SCLC region to extract the hole mobility (µ). It is often

more convenient to plot J vs. V² and fit the linear portion.

Mandatory Visualizations

Sample Preparation TOF Measurement Data Analysis

ITO Substrate Cleaning Spiro-NPB Deposition (1-5 µm) Top Electrode Deposition (Al/Au) Film Thickness Measurement Apply DC Voltage Pulsed Laser Excitation Record Transient Photocurrent Determine Transit Time (t_T) Calculate Mobility (µ)

Click to download full resolution via product page

Caption: Experimental workflow for Time-of-Flight (TOF) mobility measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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npb-mobility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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